Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate
Description
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate is a heterocyclic organic compound featuring a triazolidine ring (a saturated five-membered ring with three nitrogen atoms) substituted with two ketone groups at positions 3 and 3. The tert-butyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. This compound is often utilized as a building block for bioactive molecules due to its reactivity at the triazolidine nitrogen and ester functionalities .
Properties
IUPAC Name |
tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-8(2,3)15-5(12)4-11-6(13)9-10-7(11)14/h4H2,1-3H3,(H,9,13)(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYCFTYSLHZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)NNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable triazolidine precursor. One common synthetic route includes the reaction of tert-butyl bromoacetate with 1,2,4-triazolidine-3,5-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, where nucleophiles such as amines or thiols replace the acetate group, forming new derivatives.
Scientific Research Applications
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate can be compared to related compounds to highlight key differences in reactivity, stability, and applications. Below is a detailed analysis:
Structural Analogues with Modified Triazolidine/Triazole Rings
Functional Analogues with Modified Ester Groups
Key Research Findings
- Reactivity : The 3,5-dioxo-triazolidin-4-yl group in the target compound exhibits nucleophilic character at N4, enabling alkylation or acylation reactions. In contrast, brominated triazole derivatives (e.g., tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate) are electrophilic and participate in metal-catalyzed couplings .
- Biological Activity : Compounds with phenyl-substituted triazolidine rings (e.g., –6) show enhanced receptor binding due to π-π stacking interactions, whereas the target compound’s simpler structure is more versatile for derivatization .
- Stability : The tert-butyl ester group in the target compound improves hydrolytic stability compared to ethyl or methyl esters, as seen in .
Biological Activity
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 215.21 g/mol
- CAS Number : 1989672-34-5
The structure features a tert-butyl group attached to a triazolidine derivative, which is known for its diverse reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate acetic acid derivatives with triazolidine precursors under controlled conditions. This process often requires multiple steps to ensure the correct formation of the triazolidine ring and subsequent esterification.
Anti-inflammatory Effects
This compound has been proposed as a potential anti-inflammatory agent. The mechanism of action may involve the modulation of pro-inflammatory cytokines and immune response pathways. Studies on related compounds suggest that they can inhibit inflammatory mediators and could be beneficial in treating conditions like arthritis .
Research Findings
Several studies have explored the biological implications of triazolidine derivatives:
Case Studies
While direct case studies specifically on this compound are scarce, related compounds have been documented:
- Triazole Derivative Study : A study on mercapto-substituted 1,2,4-triazoles showed promising anticancer activity with mechanisms involving tyrosine kinase inhibition .
- Antimicrobial Activity Assessment : Various synthesized triazole derivatives were tested against clinical isolates with promising results indicating their potential as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
